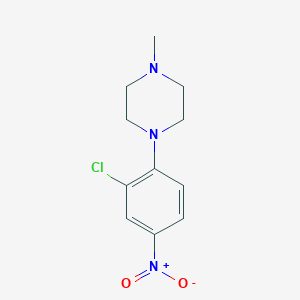

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFIYCVVTWWGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385500 | |

| Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-62-4 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing information on the compound and its structural analogs to offer a thorough understanding for research and drug development purposes. This guide includes a summary of its known chemical and physical properties, a detailed, generalized synthesis protocol, and an exploration of potential biological activities based on the known pharmacology of related nitrophenylpiperazine and chlorophenylpiperazine derivatives.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine and Related Compounds

| Property | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | 1-(2-Chloro-4-nitrophenyl)piperazine |

| IUPAC Name | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | 1-(2-Chloro-4-nitrophenyl)piperazine |

| Synonyms | N/A | 2-Chloro-4-nitrophenylpiperazine |

| CAS Number | 16154-62-4[1] | 114878-60-3[2] |

| Molecular Formula | C11H14ClN3O2[1] | C10H12ClN3O2[2] |

| Molecular Weight | 255.70 g/mol [1] | 241.68 g/mol |

| Appearance | Not specified | White crystalline solid or powder[2] |

| Melting Point | Not specified | 146-150 °C[2] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Insoluble in water; Soluble in methanol, dimethyl sulfoxide (DMSO)[2] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of arylpiperazine derivatives involves the nucleophilic aromatic substitution of an activated aryl halide with a piperazine derivative.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is a standard method for the synthesis of 1-aryl-4-methylpiperazines.

Reaction:

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

1-Methylpiperazine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, ethanol)

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent, add 1-methylpiperazine and a base.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Spectral Data

While specific spectral data for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is not available, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chloronitrophenyl ring, as well as signals for the methyl and methylene protons of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the piperazine ring carbons, and the methyl group carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-Cl, N-O (from the nitro group), C-N, C-H, and aromatic C=C bonds.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is lacking. However, the pharmacological profiles of structurally similar nitrophenylpiperazine and chlorophenylpiperazine derivatives suggest several potential areas of interest for future research. Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects[3][4][5].

Potential Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of various piperazine derivatives[3][4]. The presence of the nitro group and the chloro substituent on the phenyl ring may contribute to such activities.

Potential Enzyme Inhibition

A recent study on novel nitrophenylpiperazine derivatives revealed their potential as tyrosinase inhibitors[6]. One derivative, featuring an indole moiety, showed significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM and displayed mixed inhibition kinetics[6]. This suggests that 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine could also be investigated for its enzyme inhibitory potential.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. chembk.com [chembk.com]

- 3. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (CAS: 16154-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, CAS number 16154-62-4. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents its spectral characterization data. While direct biological activity and mechanism of action studies for this specific compound are not currently available in the public domain, this guide explores the known pharmacological landscape of the broader classes of nitrophenylpiperazine and piperazine derivatives. This contextual analysis aims to inform potential future research directions and applications for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine in drug discovery and development. The lack of reported biological data underscores the opportunity for novel investigations into its potential therapeutic activities.

Chemical and Physical Properties

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a small molecule with a well-defined structure. Its key identifiers and physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 16154-62-4 |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ |

| Molecular Weight | 255.7 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 106 °C |

| Boiling Point (Predicted) | 384.9 ± 42.0 °C |

| Density (Predicted) | 1.300 ± 0.06 g/cm³ |

| pKa (Predicted) | 7.18 ± 0.42 |

| Storage | Sealed in dry, Room Temperature |

Synthesis and Characterization

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a straightforward nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Materials:

-

3-Chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol)

-

N-methylpiperazine (17.2 g, 172 mmol)

-

Water

-

Dry reaction flask

Procedure:

-

In a dry reaction flask, combine 3-chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol) and N-methylpiperazine (17.2 g, 172 mmol).

-

An exothermic reaction will be observed. Stir the mixture continuously for 1 hour at room temperature.

-

After 1 hour, quench the reaction by adding water to the reaction mixture.

-

A brown solid precipitate will form. Collect the solid by filtration.

-

Wash the collected solid thoroughly with plenty of water to remove unreacted starting materials and by-products.

-

Dry the final product in the air.

Results: This procedure affords 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine as a brown solid with a high yield (14.1 g, 96% yield).

Characterization Data

The identity and purity of the synthesized compound have been confirmed by ¹H NMR and mass spectrometry.

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.24 (s, 3H), 2.43-2.55 (m, 4H), 3.11-3.24 (m, 4H), 7.28 (d, J = 9.03 Hz, 1H), 8.14 (dd, J = 9.03, 2.76 Hz, 1H), 8.21 (d, J = 2.51 Hz, 1H) |

| Mass Spectrometry (MS) | m/z 255 (M+) |

Biological Activity and Therapeutic Potential: A Contextual Overview

As of the date of this guide, no specific biological activity, mechanism of action, or preclinical data for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine has been reported in peer-reviewed literature. However, the piperazine and nitrophenylpiperazine scaffolds are prevalent in a wide range of biologically active molecules, suggesting potential avenues of investigation for this compound.

The Landscape of Piperazine Derivatives in Drug Discovery

The piperazine ring is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[1][2] Derivatives of piperazine have been successfully developed into drugs with a broad spectrum of activities, including:

-

Antipsychotic and CNS effects: Many centrally acting drugs incorporate the piperazine moiety.[3]

-

Antimicrobial and Antifungal activity: Piperazine derivatives have shown significant potential as antibacterial and antifungal agents.[4]

-

Anticancer activity: Certain piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

Nitrophenylpiperazine Derivatives

The introduction of a nitrophenyl group to the piperazine core can modulate the electronic and steric properties of the molecule, leading to a diverse range of biological activities. A study on nitrophenylpiperazine derivatives as tyrosinase inhibitors investigated a compound with a 2-chloro-4-nitrophenyl substitution (though a different molecule from the one discussed here).[3] In that specific case, the substitution was found to be detrimental to the inhibitory activity (IC₅₀ > 200 µM).[3] This highlights the sensitivity of biological activity to subtle structural changes and underscores the need for empirical testing of each new derivative.

Experimental Workflows and Future Directions

Given the absence of biological data, this section proposes a logical workflow for the initial screening and characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine's potential bioactivities.

Caption: Proposed workflow for biological evaluation.

Conclusion

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a readily synthesizable compound with well-defined chemical properties. While its biological profile remains unexplored, the prevalence of the piperazine and nitrophenylpiperazine scaffolds in numerous pharmacologically active agents suggests that it warrants investigation. The lack of existing data presents a clear opportunity for novel research in areas such as oncology, infectious diseases, and neuroscience. The proposed screening workflow provides a roadmap for initiating the biological evaluation of this compound, which may uncover new therapeutic potential. Further studies are essential to determine if 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine possesses any significant biological activity and to elucidate its potential mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides a detailed, plausible experimental protocol for its synthesis and characterization based on established chemical principles and data from analogous compounds.

Molecular Structure and Properties

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a substituted piperazine derivative with the chemical formula C₁₁H₁₄ClN₃O₂. Its structure features a 2-chloro-4-nitrophenyl group attached to a 4-methylpiperazine moiety.

Table 1: Physicochemical Properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

| Property | Value | Source |

| CAS Number | 16154-62-4 | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1] |

| Molecular Weight | 255.70 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Likely soluble in organic solvents like DMSO and chlorinated solvents | Inferred from similar compounds |

Synthesis

The most probable and industrially scalable method for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, primarily at the para position relative to the nitro group.[2][3][4]

Proposed Experimental Protocol

Materials:

-

1,2-dichloro-4-nitrobenzene

-

1-methylpiperazine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as DMF, add 1-methylpiperazine (1.1 to 1.5 equivalents) and a base like potassium carbonate (2.0 to 3.0 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Note: This is a generalized protocol based on the synthesis of similar compounds.[5] Optimization of reaction conditions, including the choice of solvent, base, temperature, and reaction time, may be necessary to achieve the best yield and purity.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (adjacent to NO₂) | 8.1 - 8.3 | d |

| Aromatic-H (adjacent to Cl) | 7.9 - 8.1 | dd |

| Aromatic-H (adjacent to piperazine) | 7.1 - 7.3 | d |

| Piperazine-H (adjacent to N-aryl) | 3.1 - 3.4 | t |

| Piperazine-H (adjacent to N-methyl) | 2.5 - 2.8 | t |

| Methyl-H | 2.3 - 2.5 | s |

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (piperazine) | 150 - 155 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic CH | 115 - 125 |

| Piperazine C-N (aryl) | 50 - 55 |

| Piperazine C-N (methyl) | 54 - 58 |

| Methyl C | 45 - 50 |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2800 - 3000 |

| Asymmetric N-O stretch (NO₂) | 1500 - 1550 |

| Symmetric N-O stretch (NO₂) | 1330 - 1370 |

| C-N stretch | 1100 - 1300 |

| C-Cl stretch | 600 - 800 |

Biological Activity and Potential Applications

There is currently a lack of specific published data on the biological activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. However, the piperazine nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of nitrophenylpiperazine have been investigated for various therapeutic applications.

Based on the structural motifs present in the molecule, potential areas of research could include:

-

Anticancer Activity: Many substituted piperazine derivatives have been evaluated as anticancer agents.

-

Antimicrobial Activity: The piperazine ring is a key component of several antimicrobial drugs.

-

Central Nervous System (CNS) Activity: Phenylpiperazines are known to interact with various CNS receptors.

Further research is required to elucidate the specific biological profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Logical Relationship Diagram for Research and Development

Caption: A logical workflow for the research and development of novel compounds.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 5. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathway for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical research. The described methodology is based on the principles of nucleophilic aromatic substitution (SNA r), a fundamental reaction in organic chemistry. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary route for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine. In this reaction, the nitro group (-NO2), a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The substitution occurs preferentially at the chlorine atom positioned para to the nitro group, as the negative charge of the Meisenheimer intermediate is effectively stabilized through resonance.

The reaction proceeds by the addition of the nucleophilic secondary amine of 1-methylpiperazine to the electron-deficient carbon atom of the benzene ring, followed by the elimination of the chloride ion.

Quantitative Data Summary

While specific quantitative data for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is not extensively reported in the literature, data from analogous reactions provide valuable insights into the expected outcome. The following table summarizes typical data for a closely related nucleophilic aromatic substitution reaction.

| Parameter | Value | Notes |

| Starting Material | 1,2-dichloro-4-nitrobenzene | - |

| Nucleophile | 1-methylpiperazine | - |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is ideal for this reaction. |

| Base | Potassium Carbonate (K2CO3) | Acts as a scavenger for the HCl generated. |

| Reaction Temperature | Room Temperature (approx. 20-25°C) | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 2 hours | Reaction progress should be monitored by TLC. |

| Reported Yield (analogue) | 98% | For the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.[1] |

| Purity (typical) | >97% | Can be achieved through appropriate purification methods.[2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, adapted from established procedures for similar compounds.[1]

Materials:

-

1,2-dichloro-4-nitrobenzene

-

1-methylpiperazine

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.0 equivalent) and potassium carbonate (K2CO3) (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water.

-

A precipitate of the crude product will form.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) to a constant weight.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Synthesis workflow for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It also outlines comprehensive experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

Compound Name: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine CAS Number: 16154-62-4 Molecular Formula: C₁₁H₁₄ClN₃O₂ Molecular Weight: 255.70 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. These predictions are derived from the known spectral data of closely related compounds, including 1-(2-chloro-4-nitrophenyl)piperazine, 1-methyl-4-(4-nitrophenyl)piperazine, and other substituted N-arylpiperazines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | Ar-H (H-3) |

| ~7.8 - 7.6 | dd | 1H | Ar-H (H-5) |

| ~7.2 - 7.0 | d | 1H | Ar-H (H-6) |

| ~3.2 - 3.0 | t | 4H | Piperazine-H (N-CH₂) |

| ~2.6 - 2.4 | t | 4H | Piperazine-H (N-CH₂) |

| ~2.3 | s | 3H | Methyl-H (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C (C-1) |

| ~145 | Ar-C (C-4) |

| ~128 | Ar-C (C-2) |

| ~125 | Ar-C (C-5) |

| ~120 | Ar-C (C-3) |

| ~118 | Ar-C (C-6) |

| ~55 | Piperazine-C (-CH₂) |

| ~48 | Piperazine-C (-CH₂) |

| ~46 | Methyl-C (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2800 | Medium | Aliphatic C-H stretch (piperazine and methyl) |

| ~1590, 1480 | Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | Strong | C-N stretch (aryl-piperazine) |

| ~850 | Strong | C-Cl stretch |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 255/257 | [M]⁺, [M+2]⁺ molecular ion peak (presence of Cl) |

| 240 | [M-CH₃]⁺ |

| 185 | [M-C₄H₉N]⁺ |

| 57 | [C₄H₉]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine.

Materials:

-

1,2-dichloro-4-nitrobenzene

-

1-methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: An FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Method: For a volatile compound, GC-MS with Electron Ionization (EI) is suitable.

-

Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

Workflow and Visualization

The following diagrams illustrate the synthesis and characterization workflow for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Caption: Synthetic workflow for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Technical Guide: NMR Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. This document includes tabulated quantitative NMR data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the ¹H and predicted ¹³C NMR data for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. The proton NMR data is based on experimental findings, while the carbon-13 data is predicted due to the current unavailability of experimental spectra in public databases.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.21 | d | 1H | 2.51 | H-3 |

| 8.14 | dd | 1H | 9.03, 2.76 | H-5 |

| 7.28 | d | 1H | 9.03 | H-6 |

| 3.11-3.24 | m | 4H | - | Piperazine (N-CH₂) |

| 2.43-2.55 | m | 4H | - | Piperazine (N-CH₂) |

| 2.24 | s | 3H | - | Methyl (CH₃) |

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 152.5 | C-1 |

| 142.1 | C-4 |

| 130.2 | C-2 |

| 125.8 | C-5 |

| 124.1 | C-3 |

| 118.9 | C-6 |

| 54.7 | Piperazine (N-CH₂) |

| 50.1 | Piperazine (N-CH₂) |

| 45.9 | Methyl (CH₃) |

Prediction performed using standard NMR prediction software. Actual values may vary.

Experimental Protocols

The following protocol describes the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine[1]

Materials:

-

3-Chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol)

-

N-methylpiperazine (17.2 g, 172 mmol)

-

Water

-

Dry reaction flask

Procedure:

-

In a dry reaction flask, combine 3-chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol) and N-methylpiperazine (17.2 g, 172 mmol).

-

An exothermic reaction will be observed. Stir the mixture continuously for 1 hour.

-

After 1 hour, quench the reaction by adding water to the reaction mixture.

-

A brown solid precipitate will form. Collect the solid by filtration.

-

Wash the collected solid thoroughly with plenty of water to remove any unreacted starting materials and by-products.

-

Dry the final product, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine, in the air.

-

The expected yield is approximately 14.1 g (96%).

Characterization:

The identity and purity of the synthesized compound were confirmed by ¹H NMR and mass spectrometry.[1]

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 2.51Hz, 1H), 8.14 (dd, J = 9.03, 2.76 Hz, 1H), 7.28 (d, J = 9.03 Hz, 1H), 3.11-3.24 (m, 4H), 2.43-2.55 (m, 4H), 2.24 (s, 3H).[1]

-

Mass Spectrometry (MS): m/z 255 (M+).[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Caption: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

References

Unraveling the Enigma: The Mechanism of Action of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Remains Undefined

Despite significant interest in the pharmacological potential of nitrophenylpiperazine derivatives, a comprehensive understanding of the specific mechanism of action for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine remains elusive. Extensive searches of available scientific literature and databases have not yielded specific studies detailing its biological targets, associated signaling pathways, or definitive pharmacological effects. The compound is primarily documented in chemical supplier catalogs, which provide basic physicochemical properties but no biological data.

Currently, information on 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is limited to its chemical identity. It is cataloged with a CAS Number of 16154-62-4 and a molecular formula of C11H14ClN3O2.[1][2] Its molecular weight is approximately 255.70 g/mol .[1][2]

While the direct mechanism of action for this specific compound is unknown, research into structurally related nitrophenylpiperazine compounds may offer some preliminary context, although it is crucial to emphasize that these findings cannot be directly extrapolated. For instance, various derivatives of nitrophenylpiperazine have been investigated for their potential as tyrosinase inhibitors.[3] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. Another area of research for similar chemical scaffolds includes the development of dual inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are targets in the management of neurodegenerative diseases.[4]

Furthermore, other research on piperazine-containing compounds has explored their potential as anticancer agents.[5][6] For example, some studies have synthesized and evaluated the cytotoxic activity of novel phenylpiperazine derivatives.[7] Additionally, certain piperazine derivatives have been identified as potent inhibitors of kinases like Src and Abl, which are involved in cancer cell proliferation and survival.[8]

It is important to reiterate that these examples serve only to highlight the diverse biological activities that have been associated with the broader class of nitrophenylpiperazine and piperazine-containing molecules. Without specific experimental data for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, any discussion of its mechanism of action would be purely speculative.

Future Directions

To elucidate the mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, a systematic and multi-faceted research approach is required. This would involve a series of in vitro and in vivo studies, starting with broad screening assays to identify potential biological targets.

A hypothetical experimental workflow to determine the mechanism of action is proposed below.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. appchemical.com [appchemical.com]

- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An Examination of the Biological Activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Biological Activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Executive Summary

This document addresses the request for a comprehensive technical guide on the biological activity of the compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. Following an extensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available data detailing the biological activity, mechanism of action, or quantitative pharmacological profile of this particular molecule. The compound is listed primarily in chemical supplier catalogs, indicating its availability for research purposes, but it does not appear to have been the subject of published biological studies.

While direct data is absent for the specified compound, this guide provides context by summarizing the known biological activities of the broader chemical classes to which it belongs: nitrophenylpiperazine and piperazine derivatives. These classes of compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and central nervous system activities. Due to the lack of specific experimental results for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, the requested quantitative data tables and detailed signaling pathway diagrams cannot be generated. However, a generalized experimental workflow for screening novel chemical entities is provided as a relevant illustration for the target audience.

Introduction to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a heterocyclic organic compound. Its structure features a piperazine ring, which is a common scaffold in medicinal chemistry, substituted with a methyl group at one nitrogen and a 2-chloro-4-nitrophenyl group at the other.

Chemical Structure:

-

IUPAC Name: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

-

CAS Number: 16154-62-4

-

Molecular Formula: C₁₁H₁₄ClN₃O₂

The presence of the piperazine ring and the substituted phenyl group suggests potential for biological activity, as these motifs are present in many pharmacologically active molecules.

Contextual Biological Activities of Related Piperazine Derivatives

Although no biological data exists for the specific compound of interest, the piperazine scaffold is a well-established pharmacophore. Derivatives of piperazine have been developed for a wide array of therapeutic applications.

General Activities of Piperazine Derivatives:

-

Antimicrobial and Antifungal Activity: Various piperazine analogs have been synthesized and screened for their ability to inhibit the growth of bacteria and fungi. Studies have shown that certain substituted piperazine derivatives exhibit significant activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans[1][2].

-

Central Nervous System (CNS) Activity: The piperazine ring is a core component of many drugs targeting the CNS. These include agents with antipsychotic, antidepressant, and anxiolytic properties, often through interaction with dopamine and serotonin receptors[3].

-

Tyrosinase Inhibition: A study on nitrophenylpiperazine derivatives identified several compounds that act as inhibitors of tyrosinase, an enzyme involved in melanin production. One compound in this class, bearing an indole moiety, showed potent mixed-type inhibition[4].

-

Anticancer Properties: Certain complex piperazine derivatives have been investigated as potential anticancer agents, demonstrating antiproliferative effects in various cancer cell lines[5].

It is plausible that 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine could be investigated for similar activities, but without experimental data, this remains speculative.

Quantitative Data Summary

A thorough search for quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine yielded no results. Therefore, a table summarizing such data cannot be provided.

Experimental Protocols

No published studies detailing experimental protocols used to evaluate 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine were found. For the benefit of researchers interested in investigating this compound, a generalized protocol for an initial antimicrobial screening assay is described below.

General Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

- Test Compound: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

- Microorganism: A standardized inoculum of the test bacterium or fungus (e.g., S. aureus ATCC 29213) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

- Growth Medium: Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

- 96-well microtiter plates.

- Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (vehicle solvent).

2. Assay Procedure:

- Dispense 50 µL of sterile growth medium into each well of a 96-well plate.

- Add 50 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next.

- The final volume in each well should be 50 µL after dilution.

- Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

- Include wells for a positive control (medium + inoculum + standard drug) and a negative control (medium + inoculum + vehicle). A sterility control (medium only) should also be included.

- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

3. Data Analysis:

- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

- The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations: Logical and Experimental Workflows

As no specific signaling pathways for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine have been identified, a diagram illustrating a generalized workflow for the initial screening and characterization of a novel chemical compound is provided below. This represents a logical relationship relevant to drug discovery professionals.

Caption: Generalized workflow for novel compound screening and development.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a substituted nitrophenylpiperazine that holds potential as a scaffold in medicinal chemistry and drug discovery. While specific research on this particular molecule is limited, the broader class of nitrophenylpiperazine derivatives has been investigated for a range of biological activities. This guide synthesizes the available information on 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine and draws upon data from structurally similar compounds to provide a comprehensive overview of its chemical properties, potential synthesis, and prospective research applications. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a small molecule with the molecular formula C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol .[1][2] Its structure features a central piperazine ring substituted with a methyl group at one nitrogen and a 2-chloro-4-nitrophenyl group at the other. The presence of the nitro and chloro groups on the phenyl ring, along with the basic piperazine moiety, are key determinants of its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |

| Molecular Weight | 255.70 g/mol | [1][2] |

| CAS Number | 16154-62-4 | [1] |

| IUPAC Name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |

| SMILES | CN1CCN(C2=C(Cl)C=C(C=C2)--INVALID-LINK--[O-])CC1 | [2] |

Synthesis

While a specific, detailed synthesis protocol for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is not published in peer-reviewed literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles and published syntheses of analogous compounds. The most likely method is a nucleophilic aromatic substitution reaction.

A general procedure for the synthesis of similar 1-aryl-4-methylpiperazines involves the reaction of a suitably activated aryl halide with 1-methylpiperazine.[3] In the case of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, the starting materials would be 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine. The nitro group activates the aromatic ring towards nucleophilic substitution, making the chlorine atom at position 2 susceptible to displacement by the secondary amine of 1-methylpiperazine.

Experimental Protocol (Proposed)

Reaction: 1,2-dichloro-4-nitrobenzene + 1-methylpiperazine → 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Reagents and Solvents:

-

1,2-dichloro-4-nitrobenzene (1 equivalent)

-

1-methylpiperazine (1.1-1.5 equivalents)

-

A suitable base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine) to scavenge the HCl byproduct.

-

A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene in the chosen solvent, add the base and 1-methylpiperazine.

-

The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours to overnight.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Proposed workflow for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Potential Biological Activities and Research Applications

Direct biological studies on 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine are not available in the public domain. However, the nitrophenylpiperazine scaffold is present in numerous compounds with diverse pharmacological activities.[4] This suggests that the target compound could be a valuable starting point for medicinal chemistry campaigns.

Antimicrobial and Antifungal Activity

Piperazine derivatives are a well-established class of antimicrobial and antifungal agents.[5][6] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Studies on other nitrophenylpiperazine derivatives have shown promising activity against a range of bacterial and fungal strains.[7][8][9]

-

Potential Application: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine could be screened for its efficacy against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Anticancer Activity

Numerous piperazine-containing compounds have been investigated as potential anticancer agents.[10] The cytotoxic effects are often attributed to the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

-

Potential Application: The compound could be evaluated for its cytotoxic effects against various cancer cell lines. Further studies could explore its mechanism of action, such as its potential to inhibit protein kinases or other enzymes involved in cancer progression.

Enzyme Inhibition

Nitrophenylpiperazine derivatives have been explored as inhibitors of various enzymes. For instance, some analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.

-

Potential Application: Screening against a panel of enzymes, particularly those relevant to human diseases (e.g., kinases, proteases, oxidoreductases), could reveal novel therapeutic targets for this compound.

Experimental Protocols for Biological Evaluation (General)

The following are generalized protocols that can be adapted to study the biological activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

In Vitro Antimicrobial Susceptibility Testing

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A generalized workflow for the biological evaluation of a research chemical.

Potential Signaling Pathways of Interest

Given that many piperazine derivatives exhibit anticancer properties, a potential area of investigation for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine could be its effect on key cancer-related signaling pathways. For example, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

Caption: A hypothetical signaling pathway that could be investigated for the target compound.

Conclusion

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine represents an under-investigated molecule with potential for further exploration in drug discovery. Based on the known biological activities of structurally related nitrophenylpiperazine compounds, it is a candidate for screening in antimicrobial, antifungal, and anticancer assays. This technical guide provides a framework for its synthesis and biological evaluation, offering a starting point for researchers to unlock the potential of this and similar chemical entities. Further research is warranted to elucidate its specific biological profile and mechanism of action.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. appchemical.com [appchemical.com]

- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine": An Assessment of Available Therapeutic Data

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Publicly Available Data on the Therapeutic Applications of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Executive Summary

This document addresses the request for an in-depth technical guide on the potential therapeutic applications of the chemical compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine . A thorough review of publicly accessible scientific literature and chemical databases was conducted to gather information regarding its biological activity, mechanism of action, and any associated preclinical or clinical data.

The investigation reveals a significant lack of published research detailing any therapeutic applications for this specific compound. The available information primarily identifies it as a chemical intermediate or a reagent available for purchase from various chemical suppliers. There is no substantive evidence in the public domain to suggest it has been investigated for pharmacological purposes, nor are there any detailed experimental protocols or quantitative data related to its biological effects.

Findings from Literature and Database Review

An extensive search for "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" and its associated identifiers (such as CAS No. 16154-62-4) was performed across major scientific and chemical databases. The search terms included "therapeutic applications," "pharmacology," "biological activity," and "mechanism of action."

The results consistently show the compound listed in the catalogs of chemical suppliers.[1][2][3] These listings provide basic chemical properties such as its formula (C11H14ClN3O2) and molecular weight (255.7 g/mol ), but do not include any information regarding its use in a therapeutic context. The compound is typically sold as a laboratory reagent, which suggests its primary use may be as a building block in the synthesis of other more complex molecules.

No peer-reviewed articles, patents, or clinical trial records were identified that describe or even suggest a therapeutic application for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. Consequently, there is no quantitative data (e.g., IC50, Ki, ED50) or detailed experimental protocols to report.

Logical Workflow for Compound Evaluation

In the absence of specific data for the target compound, this guide provides a generalized workflow that researchers would typically follow when investigating a novel chemical entity for potential therapeutic applications. This serves as a logical framework for how such an investigation would be structured.

Figure 1. A generalized workflow for drug discovery and development, starting from a novel chemical compound.

Conclusion and Recommendations

Based on the current available information, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is not associated with any known therapeutic applications. The core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of relevant research in the public domain.

For professionals interested in the potential of this compound, the following steps are recommended:

-

Initiate Preliminary Research: Conduct in-house screening assays (both target-based and phenotypic) to determine if the compound exhibits any biological activity of interest.

-

Computational Modeling: Use in silico methods to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties based on its chemical structure.

-

Literature Review of Analogs: Investigate structurally similar compounds to ascertain if they possess any known pharmacological activities, which could provide clues to the potential function of the title compound.

Without foundational research to establish a biological rationale, any discussion of therapeutic applications remains purely speculative.

References

Synthesis and Applications of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Derivatives: A Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" and its derivatives. This class of compounds, featuring a substituted phenylpiperazine scaffold, is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by piperazine-containing molecules.

Introduction

Piperazine and its derivatives are integral components in the development of a wide array of therapeutic agents.[1][2] The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, leading to diverse pharmacological profiles. These derivatives have been investigated for their potential as antimicrobial, antifungal, anticancer, and central nervous system (CNS) active agents, including antipsychotic, antidepressant, and anxiolytic activities.[3][4][5] The specific compound, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (CAS No: 16154-62-4), serves as a key intermediate for the synthesis of a variety of derivatives with potential therapeutic value.[6]

Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a standard procedure based on analogous syntheses of related phenylpiperazine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine from 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine.

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq.) in anhydrous DMF, add 1-methylpiperazine (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).[1]

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Characterization Data

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value | Reference |

| CAS Number | 16154-62-4 | [6] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [6] |

| Molecular Weight | 255.70 g/mol | [6] |

| Appearance | Expected to be a solid | |

| Purity (Typical) | >97% | [6] |

| Storage Conditions | Room temperature | [6] |

Potential Applications and Biological Activities

Derivatives of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine are promising candidates for a variety of therapeutic applications based on the known pharmacological activities of the broader phenylpiperazine class.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of piperazine derivatives.[3] The introduction of different substituents on the phenyl ring and the second nitrogen of the piperazine moiety can modulate this activity. For instance, various synthesized piperazine analogs have shown significant activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[3]

Anticancer Activity

The phenylpiperazine scaffold is also a key feature in the design of novel anticancer agents.[4][5] Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary, with some compounds acting as inhibitors of specific kinases or other cellular targets involved in cancer progression. For example, certain vindoline-piperazine conjugates have demonstrated potent antiproliferative effects with low micromolar growth inhibition (GI₅₀) values.[5]

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as CNS-active agents.[1][2] They have been developed as antipsychotics, antidepressants, and anxiolytics. The interaction of these compounds with various neurotransmitter receptors, such as dopamine and serotonin receptors, is often responsible for their pharmacological effects.

Experimental Workflows and Diagrams

General Synthesis Workflow

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine derivatives follows a logical workflow, starting from the core intermediate.

Caption: General workflow for the synthesis of biologically active derivatives from 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Potential Drug Discovery Pathway

The development of new drugs from this class of compounds would typically follow a standard preclinical discovery pathway.

References

Application Notes and Protocols: N-arylation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of piperazine derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This methodology is particularly significant for its broad substrate scope, tolerance of various functional groups, and often milder reaction conditions compared to traditional methods.[1][2] This document provides detailed protocols and application notes for the N-arylation of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" with various aryl amines, a key transformation in the synthesis of pharmaceutical intermediates and final drug products. The presence of a chloro-substituent on the aryl ring presents a specific challenge that can be overcome with the appropriate choice of catalyst system.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination and deprotonation of the amine to form an amido complex. The final step is a reductive elimination to form the desired C-N bond and regenerate the active palladium(0) catalyst.[1][2]

Comparative Data on Reaction Conditions

The successful N-arylation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and the corresponding yields for the coupling with aniline as a model substrate.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | 85 |

| 3 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |

Yields are based on isolated product after column chromatography and are representative of typical outcomes for this class of reaction.

Experimental Protocol: General Procedure for N-Arylation

This protocol describes a general method for the palladium-catalyzed N-arylation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine with a substituted aniline.

Materials:

-

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

-

Aryl amine (e.g., Aniline)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., RuPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube, etc.)

-

Magnetic stirrer and heating block

-

Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)

-

Celite

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (1.0 equiv), the aryl amine (1.2 equiv), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Solvent and Catalyst: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

-

Reaction: Place the Schlenk tube in a preheated heating block and stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider screening different ligands, as the choice of ligand is crucial for the amination of aryl chlorides.[4] Increasing the reaction temperature or time may also improve the yield. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can often be suppressed by using a bulkier phosphine ligand.

-

Catalyst Deactivation: If the catalyst appears to deactivate, ensure that the starting materials are pure and free of any potential catalyst poisons.

Disclaimer: The provided protocols and data are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a synthetic organic compound featuring a piperazine ring substituted with a 2-chloro-4-nitrophenyl group at one nitrogen and a methyl group at the other. Its chemical structure (Figure 1) suggests its potential as a versatile scaffold in medicinal chemistry. The nitrophenylpiperazine moiety is a common pharmacophore found in a variety of biologically active molecules, and the specific substitutions on this scaffold can modulate its pharmacological properties.

Figure 1: Chemical Structure of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Application Notes and Protocols for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine as a versatile synthetic intermediate in pharmaceutical research and drug development. This arylpiperazine derivative serves as a key building block for the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).

Overview and Physicochemical Properties

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a substituted piperazine compound characterized by a chloronitrophenyl group attached to one of the piperazine nitrogens and a methyl group on the other. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key feature exploited in its synthetic applications.

| Property | Value | Reference |

| CAS Number | 16154-62-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |

| Molecular Weight | 255.70 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Key Synthetic Applications

The primary utility of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine lies in its role as a precursor for more complex molecules. The two main reactive sites that are commonly modified are the nitro group and the chloro group on the phenyl ring.

Reduction of the Nitro Group

A common and crucial transformation is the reduction of the nitro group to an amine. This resulting aniline derivative is a valuable intermediate for the synthesis of a wide range of compounds, including those with potential antipsychotic and other CNS activities.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chloro substituent on the electron-deficient aromatic ring can be displaced by various nucleophiles. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Experimental Protocols

The following are detailed protocols for key transformations involving 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.

Synthesis of 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine via Nucleophilic Aromatic Substitution

This protocol describes a general method for the amination of the chloro position, a common step in building more complex structures. While a specific protocol for the reaction with ammonia was not found in the provided search results, a general procedure for SNAr reactions with amines can be adapted.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine.

Materials:

-

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

-

Ammonia solution (e.g., 28-30% in water) or ammonia gas

-

A suitable base (e.g., Potassium Carbonate, K₂CO₃)

-

A polar aprotic solvent (e.g., Dimethylformamide, DMF)

-

Deionized water